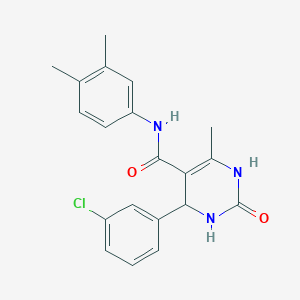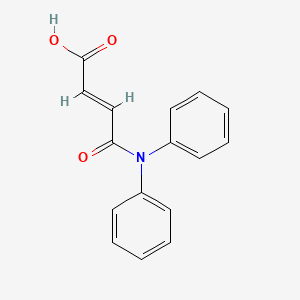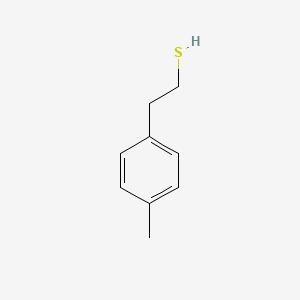![molecular formula C17H12F2N2S B2429656 4-[1,1'-Biphenyl]-4-yl-2-[(Difluormethyl)sulfanyl]pyrimidin CAS No. 477854-94-7](/img/structure/B2429656.png)
4-[1,1'-Biphenyl]-4-yl-2-[(Difluormethyl)sulfanyl]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1,1’-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a biphenyl group, a pyrimidine ring, and a difluoromethylsulfanyl group, which contribute to its distinct chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
4-[1,1’-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine has several scientific research applications, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,1’-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine typically involves multiple steps, including the formation of the biphenyl and pyrimidine moieties, followed by the introduction of the difluoromethylsulfanyl group. One common method involves the Suzuki-Miyaura cross-coupling reaction to form the biphenyl structure, followed by cyclization to form the pyrimidine ring. The difluoromethylsulfanyl group can be introduced using difluoromethylation reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-[1,1’-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylsulfanyl group to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Wirkmechanismus
The mechanism of action of 4-[1,1’-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylsulfanyl group can enhance the compound’s binding affinity and selectivity, while the biphenyl and pyrimidine moieties contribute to its overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other difluoromethylated pyrimidines and biphenyl derivatives, such as:
- 4-[1,1’-Biphenyl]-4-yl-2-[(trifluoromethyl)sulfanyl]pyrimidine
- 4-[1,1’-Biphenyl]-4-yl-2-[(methylthio)pyrimidine
- 4-[1,1’-Biphenyl]-4-yl-2-[(ethylthio)pyrimidine .
Uniqueness
The uniqueness of 4-[1,1’-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine lies in its difluoromethylsulfanyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs .
Eigenschaften
IUPAC Name |
2-(difluoromethylsulfanyl)-4-(4-phenylphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2S/c18-16(19)22-17-20-11-10-15(21-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRPHNLQRBLTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2429577.png)
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2429579.png)

![3-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2429581.png)
![N-(benzo[b]thiophen-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2429582.png)
![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate](/img/structure/B2429585.png)
![1-(4-fluorophenyl)-4-[(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]piperazine](/img/structure/B2429589.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2429591.png)


![N-(3-fluoro-4-methylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2429594.png)

